2-Bromo-1-(thiophen-2-yl)pentan-1-one
Description
2-Bromo-1-(thiophen-2-yl)pentan-1-one is a brominated ketone derivative featuring a five-carbon chain (pentanone backbone) and a thiophene ring substituted at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structure combines the electron-rich thiophene moiety with a reactive α-brominated ketone group, enabling participation in nucleophilic substitutions and cyclization reactions.
Properties
IUPAC Name |
2-bromo-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGBJOMQNCVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(thiophen-2-yl)pentan-1-one typically involves the bromination of 1-(thiophen-2-yl)pentan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 1-(Thiophen-2-yl)pentan-1-ol.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
2-Bromo-1-(thiophen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Carbon Chain Length
2-Bromo-1-(thiophen-2-yl)ethan-1-one (Ethane Backbone)
- Structure: Shorter two-carbon chain (ethanone).
- Synthesis: Prepared via photochemical bromination of 1-(thiophen-2-yl)ethanone using N-bromosuccinimide .
- Applications: Key intermediate in the enantioselective synthesis of (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor .
- Reactivity: The shorter chain may limit steric effects, enhancing reactivity in nucleophilic substitutions compared to pentanone derivatives.
2-Bromo-1-(thiophen-2-yl)pentan-1-one (Pentane Backbone)
Substituent Variations on the Thiophene Ring
1-(5-Bromothiophen-2-yl)pentan-1-one (CAS 249758-78-9)
- Structure : Bromine substituent at the 5-position of the thiophene ring.
- Molecular Weight : 247.15 g/mol .
2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one (CAS 118337-33-0)
Aromatic Ring Substitutions
2-Bromo-1-(4-chlorophenyl)ethan-1-one
- Structure : Chlorophenyl group instead of thiophene.
- Properties : The phenyl ring lacks sulfur’s electron-rich nature, reducing participation in resonance-driven reactions. Higher melting point (65–66°C) compared to thiophene analogs .
- Applications : Used in synthesizing halogenated aromatic ketones for material science applications .
Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33)
Functional Group Modifications
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
Biological Activity
2-Bromo-1-(thiophen-2-yl)pentan-1-one is an organic compound characterized by its unique structure, which includes a brominated thiophene moiety linked to a pentanone framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity, mechanism of action, and relevant research findings associated with this compound.
- Molecular Formula : C9H11BrOS
- Molecular Weight : 243.15 g/mol
- Boiling Point : Approximately 150 °C
- Density : 1.310 g/cm³
The presence of the bromine atom enhances the electrophilic nature of the compound, allowing it to engage in various chemical reactions that may affect biological systems. The thiophene ring contributes to its potential interactions with proteins and enzymes through π–π stacking interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, facilitating interactions with nucleophilic sites in proteins or enzymes.
- Aromatic Interactions : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that thiophene derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1–8 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1 | Staphylococcus aureus |
| Compound B | 2 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of thiophene derivatives are also noteworthy. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Certain studies have indicated that thiophene derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
- Apoptotic Pathways : The interaction of these compounds with cellular receptors may trigger apoptotic pathways, contributing to their anticancer efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties :
-
Anticancer Studies :
- A study focused on the cytotoxic effects of brominated thiophene derivatives on human cancer cell lines demonstrated significant growth inhibition, suggesting potential for development as anticancer agents .
- Enzyme Inhibition Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
